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Erythritol

Cat. No.: B130527
CAS No.: 2319-57-5
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-ZXZARUISSA-N
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Description

L-Threitol as a Chiral Four-Carbon Sugar Alcohol

L-Threitol is a chiral tetrol, a four-carbon sugar alcohol, characterized by the molecular formula C₄H₁₀O₄. fishersci.cawikipedia.orgfishersci.cawikipedia.org It possesses two chiral centers, making it an optically active compound. cenmed.comiarc.fr This naturally occurring polyol is found in various biological systems, including plants and animals. Notable examples include its presence in the edible fungus Armillaria mellea and its function as a cryoprotectant (antifreeze agent) in the Alaskan beetle Upis ceramboides. wikipedia.orgfishersci.cawikipedia.orgwikipedia.orgfishersci.at

L-Threitol typically appears as a white crystalline powder. fishersci.cafishersci.ca Its physical properties include a melting point ranging from 87 to 90 °C fishersci.cawikipedia.orgfishersci.ca and good solubility in water and alcohol. fishersci.ca The optical rotation of L-Threitol is reported as [α]D²⁰ = +14 ± 1° (c=2 in ethanol). fishersci.ca

Table 1: Key Physical Properties of L-Threitol

PropertyValue
Molecular FormulaC₄H₁₀O₄
Molecular Weight122.12 g/mol
AppearanceWhite crystalline powder
Melting Point87-90 °C fishersci.cawikipedia.orgfishersci.ca
SolubilitySoluble in water and alcohol fishersci.ca
Optical Rotation[α]D²⁰ = +14 ± 1° (c=2 in ethanol) fishersci.ca

Distinction from D-Threitol and Erythritol (B158007) Diastereomers

The stereochemical landscape of four-carbon sugar alcohols includes L-Threitol, D-Threitol, and this compound, each exhibiting distinct properties.

D-Threitol : L-Threitol and D-Threitol are enantiomers, meaning they are non-superimposable mirror images of each other. wikipedia.orgcenmed.comiarc.frwikipedia.orgfishersci.atfishersci.cawikipedia.org As enantiomers, they share identical physical properties, such as melting point (88-90 °C), but differ in their optical activity. D-Threitol exhibits an optical rotation of [α]D²⁰ = -14° (c=2 in ethanol), precisely opposite to that of L-Threitol. cenmed.comatamanchemicals.com Both forms can be crystallized into needle-like crystals. cenmed.com

This compound : In contrast to the enantiomeric relationship between L- and D-Threitol, this compound is a diastereomer of both L-Threitol and D-Threitol. wikipedia.orgcenmed.comiarc.frwikipedia.orgfishersci.atwikipedia.orgwikipedia.orgciteab.comfishersci.ca A key distinguishing feature of this compound is that it is a meso compound. cenmed.comiarc.frwikipedia.orgwikipedia.orgfishersci.ca Despite possessing chiral centers, this compound is optically inactive due to an internal plane of symmetry that causes any rotation of plane-polarized light by one chiral center to be cancelled by the opposite rotation from another. cenmed.comiarc.frwikipedia.orgwikipedia.orgfishersci.ca Diastereomers, unlike enantiomers, have different physical properties. This compound, for instance, has a significantly higher melting point of 121 °C compared to the threitol isomers. cenmed.comiarc.frwikipedia.orgatamanchemicals.comwikipedia.org

Table 2: Stereochemical Comparison of L-Threitol, D-Threitol, and this compound

CompoundRelationship to L-ThreitolChiralityOptical ActivityMelting Point (°C)
L-ThreitolSelfChiralOptically active87-90 fishersci.cawikipedia.orgfishersci.ca
D-ThreitolEnantiomerChiralOptically active (opposite rotation)88-90 wikipedia.orgcenmed.com
This compoundDiastereomerMeso (achiral)Optically inactive121 cenmed.comiarc.fratamanchemicals.com

Significance as a Chiral Building Block in Organic Synthesis

L-Threitol is highly valued in organic chemistry as a versatile chiral building block for the synthesis of enantiomerically pure compounds. fishersci.cawikipedia.orgnewdrugapprovals.orgwikidata.orgwikipedia.orgnih.govuni.lu Its well-defined stereochemistry allows chemists to precisely control the chirality of target molecules, which is critical in fields such as medicinal chemistry, where the biological activity, efficacy, and safety of drugs are often dependent on their specific enantiomeric form. newdrugapprovals.orgwikidata.org

L-Threitol serves as an effective precursor for synthesizing a wide array of complex molecules. newdrugapprovals.org In asymmetric synthesis, it facilitates the production of compounds with high enantiomeric purity. newdrugapprovals.orgwikidata.org Derivatives like 1,4-Di-O-benzyl-L-threitol, for example, are employed in the development of antiviral drugs, including those for HIV treatments, and act as chiral templates in the asymmetric synthesis of axially chiral biaryls. newdrugapprovals.org

A common strategy in synthesis involving L-Threitol is the protection of its hydroxyl groups. For instance, the 2,3-hydroxyls can be protected as an isopropylidene acetal (B89532), which directs subsequent reactions, such as benzylation, to the 1,4-positions, ensuring regioselectivity. newdrugapprovals.orgwikidata.org These protected intermediates can then undergo further functionalization, including tosylation or other modifications, to yield various L-Threitol derivatives crucial for complex synthetic pathways, such as glycoside synthesis. newdrugapprovals.orgwikipedia.org

Applications in Biochemical Research

In biochemical research, L-Threitol functions as a valuable biochemical reagent and organic compound for various life science applications. mpg.de It is recognized for its utility as a reducing agent and a stabilizer for proteins and enzymes. fishersci.ca By maintaining the structural integrity of biomolecules, L-Threitol contributes to the preservation of biological activity in numerous assays, making it invaluable in studies concerning enzyme kinetics and protein folding. fishersci.ca

Research has also explored L-Threitol's role in detoxification pathways. For example, the enzyme aldose reductase can convert L-threose, a degradation product of ascorbic acid, into L-Threitol. This conversion is significant as it may help prevent protein glycation, a process that can alter protein function. cenmed.comnih.gov Furthermore, this compound dehydrogenase, an enzyme found in Mycobacterium smegmatis, has been shown to oxidize L-Threitol.

Derivatives of L-Threitol, such as (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol, are utilized as biochemical reagents in glycobiology research. uni.lu This field investigates the structure, synthesis, biology, and evolution of sugars, encompassing carbohydrate chemistry, enzymology of glycan formation and degradation, and protein-glycan recognition. uni.lu

Research Trends and Future Directions in L-Threitol Studies

Current research trends in L-Threitol studies are increasingly focusing on sustainable and efficient production methods. A notable direction involves the development of enzymatic synthesis routes, particularly from C1 resources like formaldehyde (B43269). This approach represents a promising strategy for greener and more environmentally friendly L-Threitol production. nih.gov

Ongoing investigations continue to explore the specific biological mechanisms and activities of L-Threitol. newdrugapprovals.org Its role as a cryoprotectant and its potential implications in understanding cellular responses to oxidative stress are areas of active study. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.atnewdrugapprovals.orgbmrb.io

The synthesis of novel derivatives of L-Threitol remains a significant area of research for drug development. An example is treosulfan (B1682457) (L-threitol 1,4-bismethanesulfonate), a prodrug that acts as a bifunctional epoxide alkylating agent used in chemotherapy. labsolu.ca Computational studies, such as density functional theory (DFT) calculations, are also being employed to gain a deeper understanding of L-Threitol's molecular structure and the intricate network of intramolecular hydrogen bonds, which influence its various properties, including its perceived sweetness and cryopreservation capabilities. citeab.combmrb.io These diverse research avenues underscore L-Threitol's continued importance and potential for future advancements in chemical and biological sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O4 B130527 Erythritol CAS No. 2319-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-butane-1,2,3,4-tetrol
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InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
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InChI Key

UNXHWFMMPAWVPI-ZXZARUISSA-N
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Canonical SMILES

C(C(C(CO)O)O)O
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Isomeric SMILES

C([C@H]([C@H](CO)O)O)O
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Molecular Formula

C4H10O4
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DSSTOX Substance ID

DTXSID6043919
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Molecular Weight

122.12 g/mol
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Physical Description

Dry Powder, White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose., Solid; [Merck Index] White odorless solid; [JECFA], Solid
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Boiling Point

330.5 °C, 330.00 to 331.00 °C. @ 760.00 mm Hg
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Solubility

Freely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether., Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether, Insoluble in ethyl ether, benzene, In water, 6.10X10+5 mg/L at 22 °C, 610 mg/mL at 22 °C
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Density

1.451 g/cu cm at 20 °C
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Vapor Pressure

0.0000237 [mmHg]
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Color/Form

Bipyramidal tetragonal prisms, White crystals

CAS No.

149-32-6
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Melting Point

119-123 °C, 121.5 °C, Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/
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Stereochemical Investigations of L Threitol

Chirality and Optical Activity of L-Threitol

L-Threitol possesses two chiral centers, specifically at carbons 2 and 3, which are both in the (S) configuration, making it an enantiomer of D-threitol, which has (2R,3R) configuration. fishersci.cacsbsju.eduiucr.org This inherent chirality means that L-threitol is optically active, rotating plane-polarized light. csbsju.edulibretexts.orgchemimpex.comontosight.ai In contrast, D-threitol rotates light in the opposite direction. csbsju.edu

Both L- and D-threitol can be crystallized into needle-like crystals, and they share similar melting points. csbsju.edulibretexts.orglibretexts.org For instance, L-threitol has a reported melting point of 87-90 °C chemimpex.com, while D-threitol and L-threitol generally melt between 88-90 °C. wikipedia.orgcsbsju.edulibretexts.orglibretexts.org The optical rotation for L-threose (a related compound often discussed alongside threitol) is reported as [α]D = +4.6 (c, 6 in H₂O). csbsju.edulibretexts.orglibretexts.org For L-threitol itself, an optical rotation of [α]D²⁰ = +14 ± 1° (C=2 in ethanol) has been reported. chemimpex.com

Table 1: Physical Properties of L-Threitol and D-Threitol

PropertyL-ThreitolD-Threitol
Molecular FormulaC₄H₁₀O₄C₄H₁₀O₄
Molecular Weight122.12 g/mol 122.12 g/mol
Melting Point87-90 °C chemimpex.com (generally 88-90 °C csbsju.edulibretexts.org)88-90 °C wikipedia.orgcsbsju.edulibretexts.org
Optical ActivityOptically active csbsju.edulibretexts.orgchemimpex.comontosight.aiOptically active, opposite rotation csbsju.edu
Optical Rotation[α]D²⁰ = +14 ± 1° (C=2 in ethanol) chemimpex.com[α]D = -4.0 (c, 7 in H₂O) for D-threose csbsju.edulibretexts.org
Absolute Configuration(2S,3S) fishersci.caiucr.org(2R,3R) wikipedia.orgiucr.org

Conformational Analysis of L-Threitol in Different States

The conformational landscape of L-threitol is complex due to the presence of four hydroxyl groups, which can engage in extensive intramolecular and intermolecular hydrogen bonding. uc.pt Density Functional Theory (DFT) calculations have been crucial in elucidating these conformational preferences. uc.ptuc.ptnih.govebi.ac.uknih.gov

Gas Phase Conformations and Intramolecular Hydrogen Bonding

In the gas phase, theoretical studies using DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) indicate that L-threitol predominantly exists in two main conformers. uc.ptnih.govebi.ac.ukresearchgate.net These conformers are significantly stabilized by a cyclic system of four intramolecular hydrogen bonds that involve all four hydroxyl groups. uc.ptnih.govebi.ac.ukresearchgate.net This strong intramolecular hydrogen bonding network contributes to the lower enthalpy of threitol in the gas phase compared to erythritol (B158007). uc.ptnih.gov

Structurally, while this compound conformers often exhibit a gauche configuration for the carbon-carbon backbone torsion, threitol conformers preferentially adopt a trans configuration for the CCCC backbone. uc.pt This difference in backbone conformation, along with the varying strengths and numbers of intramolecular interactions, leads to notable energy differences between the two isomers. uc.pt

Conformational Stability and Energy Landscapes

The conformational stability of L-threitol, like other polyols, is discussed in terms of electronic energy and Gibbs energy. uc.ptnih.govebi.ac.ukresearchgate.net Studies have shown that the differences in the enthalpy of sublimation between L-threitol and this compound (approximately 17 kJ mol⁻¹ at 298.15 K) are primarily attributed to differences in the enthalpy of conformational change (around 13 kJ mol⁻¹). uc.ptnih.gov This suggests that the energy required for L-threitol to change from its crystal lattice conformation to its most stable gas-phase form is a major factor. The higher strength of intramolecular hydrogen bonds in L-threitol in the gas phase is a key reason for its lower enthalpy compared to this compound. uc.ptnih.gov

The concept of an "energy landscape" describes the multidimensional surface that outlines the various possible conformations of a molecule and their corresponding energies. nih.govyale.edu For molecules like L-threitol, this landscape features multiple energy minima, representing stable or metastable conformational states. nih.govyale.edu The transitions between these states are influenced by energy barriers. nih.gov

Solution-Phase Conformational Dynamics

The conformational behavior of L-threitol changes significantly when it transitions from the gas phase to an aqueous solution. Molecular dynamics simulations have revealed that the conformers predominant in the gas phase, characterized by a cyclic and cooperative hydrogen bonding network (e.g., gtg conformers), largely disappear in aqueous solution. amazonaws.com This is because these highly intramolecularly bonded arrangements are unfavorable for interaction with water. amazonaws.com

Instead, in aqueous solution, L-threitol adopts other conformations, such as gg'g', g'tg', or g'tg, which exhibit less intramolecular hydrogen bonding and are more amenable to interactions with the solvent. amazonaws.com These findings are supported by computed NMR proton-proton coupling parameters, which show good agreement with experimental results. researchgate.netrsc.orgrsc.orgsemanticscholar.org The hydration structure and dynamics of L-threitol in solution have also been investigated, analyzing the orientation of water molecules and hydrogen-bond lifetimes, indicating higher mobility of water surrounding the solute compared to bulk water. rsc.orgrsc.org

Comparative Stereochemistry with this compound

L-Threitol and this compound are diastereomers of 1,2,3,4-butanetetrol, a four-carbon sugar alcohol. uc.ptwikipedia.orgiucr.orglibretexts.orglibretexts.orguc.pt They share the same molecular formula (C₄H₁₀O₄) but differ in the spatial arrangement of their atoms. wikipedia.orgatamanchemicals.comfishersci.campg.de

Diastereomeric Relationships and Symmetry Considerations

The fundamental difference between L-threitol and this compound lies in their symmetry and resulting optical activity. L-Threitol is a chiral compound, meaning it is non-superimposable on its mirror image (D-threitol). iucr.orgcsbsju.edulibretexts.orglibretexts.orglibretexts.orgwikipedia.org This chirality arises from its two chiral centers, which are configured in a way that prevents an internal plane of symmetry. iucr.orglibretexts.org

In contrast, this compound is a meso compound. iucr.orgcsbsju.edulibretexts.orglibretexts.orglibretexts.orgwikipedia.org Despite possessing two chiral centers, this compound is achiral and optically inactive because it contains an internal plane of symmetry. iucr.orgcsbsju.edulibretexts.orglibretexts.orglibretexts.orgwikipedia.org This internal symmetry causes the rotation of plane-polarized light by one chiral center to be canceled out by the opposite rotation of the other chiral center within the same molecule. csbsju.edulibretexts.orglibretexts.org Therefore, this compound does not have enantiomers, as its mirror image is superimposable upon itself. csbsju.edulibretexts.orglibretexts.org

Table 2: Comparative Stereochemistry of L-Threitol and this compound

FeatureL-ThreitolThis compound
ClassificationChiral compoundMeso compound (achiral)
Optical ActivityOptically active csbsju.edulibretexts.orgchemimpex.comontosight.aiOptically inactive csbsju.edulibretexts.orglibretexts.orgatamanchemicals.com
Chiral CentersTwo (2S,3S) fishersci.caiucr.orgTwo (2R,3S) or (2S,3R) csbsju.eduiucr.orgatamanchemicals.commpg.de
Internal SymmetryNo internal plane of symmetry iucr.orglibretexts.orgInternal plane of symmetry iucr.orgcsbsju.edulibretexts.orglibretexts.orglibretexts.org
RelationshipEnantiomer of D-threitol wikipedia.orgiucr.orgcsbsju.edulibretexts.orglibretexts.orgDiastereomer of threitol uc.ptwikipedia.orgiucr.orglibretexts.orglibretexts.orguc.pt
Melting Point87-90 °C wikipedia.orgcsbsju.educhemimpex.comlibretexts.orglibretexts.org121 °C csbsju.edulibretexts.orglibretexts.orgatamanchemicals.com

Impact of Stereoisomerism on Chemical Behavior and Reactivity

Stereoisomerism, the phenomenon where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space, profoundly influences the chemical behavior and reactivity of compounds. L-Threitol (C₄H₁₀O₄), a four-carbon sugar alcohol, serves as a compelling example to illustrate these effects, particularly when compared to its stereoisomers: D-Threitol and this compound. Both L-Threitol and D-Threitol are enantiomers, meaning they are non-superimposable mirror images of each other. This compound, on the other hand, is a diastereomer of both L- and D-Threitol and is characterized as a meso compound, possessing internal symmetry that renders it optically inactive despite having chiral centers. chemicalland21.comwikipedia.orglibretexts.org

The distinct spatial arrangements of hydroxyl groups in these isomers lead to notable differences in their physical properties. While enantiomers typically exhibit identical physical properties except for their interaction with plane-polarized light (optical rotation), diastereomers possess different physical properties. wikipedia.orglibretexts.org

Table 1: Comparative Physical Properties of Threitol Stereoisomers

PropertyL-ThreitolD-ThreitolThis compound
Appearance White to almost white powder/crystal chemicalland21.comchemimpex.comWhite crystalline solid nih.govscbt.comchemicalbook.comWhite crystalline powder alfachemic.com
Melting Point (°C) 87-91 chemicalland21.comchemimpex.com88-90 scbt.comchemicalbook.com121-126 libretexts.orgalfachemic.comm-chemical.co.jpchemicalbook.com
Specific Rotation [α]²⁰/D +12.0 to +15.0 deg (C=2, EtOH) chemimpex.com-14 deg (C=2, EtOH) No optical rotation (meso compound) libretexts.orgchemicalbook.com
Solubility Soluble in water and alcohol biosynth.comMiscible with water scbt.comSoluble in water (approx. 370 g/L at 25°C) chemicalbook.com

As shown in Table 1, L-Threitol and D-Threitol share very similar melting points, as expected for enantiomers. chemicalland21.comchemimpex.comscbt.comchemicalbook.com However, their optical rotations are equal in magnitude but opposite in sign, with L-Threitol showing a positive rotation and D-Threitol a negative rotation when measured under similar conditions. chemimpex.com In contrast, this compound exhibits a significantly higher melting point and is optically inactive due to its meso nature. libretexts.orgalfachemic.comm-chemical.co.jpchemicalbook.com These differences in physical properties underscore the impact of stereochemical configuration on intermolecular forces and crystal packing.

Beyond physical attributes, stereoisomerism critically influences chemical reactivity, particularly in enzyme-catalyzed reactions. Enzymes are highly specific biological catalysts, and their active sites are often chiral, leading to stereoselective interactions with substrates. This means that an enzyme may preferentially bind to and transform one stereoisomer over another, or even exclusively react with a single stereoisomer. wikipedia.orgnih.gov

Research findings highlight this stereoselectivity:

A Glycerol (B35011) Dehydrogenase (GlyDH) from Gluconobacter oxydans has been observed to catalyze the enantioselective oxidation of various sugar alcohols. Specifically, this enzyme was found to convert L-arabitol and L-threitol into their corresponding sugars, while the D-enantiomers were not substrates for the reaction, demonstrating the enzyme's enantioselectivity. uni-duesseldorf.de

Studies involving Mycobacterium smegmatis have shown its ability to utilize D-threitol, L-threitol, and this compound, indicating the presence of metabolic pathways capable of processing these stereoisomers. nih.govpnas.org

The enzyme xylitol (B92547) dehydrogenase (XDH) from Scheffersomyces stipitis has demonstrated the capacity to convert this compound into erythrulose (B1219606) and subsequently to threitol in vitro. frontiersin.org

Even in immunological contexts, stereochemical differences are recognized. Enzyme-linked immunosorbent assay (ELISA) inhibition studies using antibodies specific to this compound revealed that D-Threitol and L-Threitol had distinct cross-reactivities of approximately 15% and 11%, respectively, compared to this compound. This indicates that biological systems, such as antibodies, can differentiate between these closely related stereoisomers based on their unique three-dimensional structures. ebi.ac.uk

The ability of enzymes to discriminate between stereoisomers is fundamental to biological processes and is also exploited in synthetic chemistry for the production of enantiomerically pure compounds, where L-Threitol can serve as a chiral building block. chemimpex.com The precise fit required for enzyme-substrate interactions means that even subtle differences in spatial arrangement, as seen between L-Threitol, D-Threitol, and this compound, can lead to significant variations in reaction rates, product outcomes, and biological recognition.

Advanced Synthetic Methodologies for L Threitol and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis routes for L-threitol often leverage readily available chiral precursors, enabling the construction of the desired stereochemistry with high precision.

L-Threitol is commonly synthesized from L-tartaric acid, a naturally abundant and inexpensive chiral starting material. A prominent method involves the catalytic hydrogenation of L-tartaric acid to yield L-threitol cenmed.com. This transformation is a cornerstone for accessing L-threitol on a larger scale. For instance, the multi-step synthesis of 1,4-di-O-benzyl-L-threitol frequently initiates from L-(+)-tartaric acid fishersci.cachemspider.comfishersci.ca. The synthetic sequence often proceeds via the intermediate 2,3-O-isopropylidene-L-threitol, which is then further derivatized . Similarly, D-threitol derivatives can be prepared from commercially available D-tartaric acid, showcasing the versatility of this precursor for both enantiomeric forms .

Beyond tartaric acid, L-threitol and its derivatives can also be derived from other carbohydrate sources. For example, 2-C-methyl-L-threitol has been synthesized from sugars such as D-glucose and D-galactose thegoodscentscompany.comfishersci.ca. Furthermore, L-threitol has been incorporated into the synthesis of sugar-derived crown ethers, demonstrating its utility as a chiral building block in more complex macrocyclic structures mpg.delabsolu.ca.

The inherent chirality of precursors like L-tartaric acid dictates the stereoselectivity in the synthesis of L-threitol and its derivatives. This intrinsic stereocontrol is a key advantage of these routes .

Advanced stereoselective strategies include:

Total Synthesis of Natural Products: L-threitol derivatives serve as crucial intermediates in the enantioselective total synthesis of various natural products. For instance, (+)-altholactone has been synthesized enantioselectively from diethyl L-tartrate via an L-threitol derivative, with additional stereogenic centers introduced through a highly stereoselective hydroboration-oxidation sequence.

Carbon-Carbon Bond Formation: Stereoselective cenmed.comfishersci.ca-Wittig rearrangement of allylic stannyl (B1234572) ethers derived from an isopropylidene L-threitol derivative has been explored for the precise formation of carbon-carbon bonds.

2-Amino Sugar Synthesis: A flexible synthetic route to various 2-amino sugar stereoisomers initiates from D- and L-epoxythreitol, which are themselves synthesized from D- and L-tartaric acid, respectively. This approach employs Sharpless epoxidation as a highly stereoselective method for introducing new chiral centers.

Chiral Phase Transfer Catalysis: L-threitol-based lariat (B8276320) ethers, synthesized from diethyl L-tartrate, have demonstrated efficacy as enantioselective phase transfer catalysts in asymmetric Michael addition reactions. These catalysts can achieve good to excellent enantioselectivities, with reported enantiomeric excess (ee) values of up to 90% and 95% in specific Michael additions labsolu.ca.

Table 1: Enantioselectivity in Michael Additions using L-Threitol-based Crown Ethers

Reaction TypeSubstratesEnantiomeric Excess (ee)Reference
Michael Addition2-nitropropane (B154153) to trans-chalcone>90% labsolu.ca
Michael AdditionDiethyl acetamidomalonate with β-nitrostyrene95%
Cyclopropanation (MIRC reaction)Chalcone (B49325) and benzylidene-malononitrilesUp to 99%

L-Threitol's polyol structure allows for various derivatizations, which are crucial for tailoring its properties for specific synthetic applications. These derivatives often serve as protected forms or as chiral auxiliaries.

Protection of the hydroxyl groups in L-threitol is a common strategy to enable selective reactions at specific positions or to enhance solubility and stability.

1,4-Di-O-benzyl-L-threitol: This is a widely utilized protected derivative fishersci.cachemspider.comfishersci.ca. Its synthesis typically involves the selective protection of the 2,3-hydroxyl groups as an isopropylidene acetal (B89532), followed by benzylation of the primary 1,4-hydroxyls, and subsequent deprotection of the acetal. This sequence ensures regioselectivity in the benzylation step.

2,3-O-isopropylidene-L-threitol: This acetal is a key intermediate in the synthesis of 1,4-di-O-benzyl-L-threitol, allowing for differential reactivity of the hydroxyl groups .

(-)-1,4-di-O-Tosyl-2,3-O-isopropylidene-L-threitol: Another important protected derivative, this compound is synthesized by protecting the internal hydroxyl groups with an isopropylidene group, followed by tosylation of the terminal hydroxyls. The tosyl groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.

L-Threitol and its derivatives are highly valued as chiral auxiliaries and building blocks in asymmetric synthesis, enabling the creation of enantiomerically pure compounds vital for pharmaceuticals and other fine chemicals labsolu.ca.

Enantiopure Compound Production: L-Threitol's defined stereochemistry allows it to act as an effective precursor for various complex molecules, playing a critical role in controlling the chirality of the final product.

Chiral Crown Ethers: L-Threitol-based crown ethers have been successfully employed as chiral phase transfer catalysts. For instance, they facilitate Michael addition reactions with high enantioselectivity, as demonstrated by enantiomeric excesses exceeding 90% in the addition of 2-nitropropane to trans-chalcone labsolu.ca.

Chiral Templates for Axial Chirality: 1,4-Di-O-benzyl-L-threitol has been utilized as a chiral template in the asymmetric synthesis of axially chiral biaryls. Through sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl under Mitsunobu conditions, this auxiliary exclusively yields desymmetrized biphenyldiols with S-axial chirality. Subsequent cyclization and removal of the auxiliary provide enantiopure biaryls.

Derivatization for Enhanced Utility in Organic Synthesis

Synthesis of Protected L-Threitol Derivatives

Enzymatic and Biocatalytic Synthesis of L-Threitol

Enzymatic and biocatalytic methods offer a "green" alternative for L-threitol synthesis, characterized by mild reaction conditions, high specificity, and reduced byproduct formation.

A notable development in this area is the one-pot enzymatic cascade reaction for converting formaldehyde (B43269) (a C1 feedstock) into L-threitol. This cascade proceeds through a series of enzyme-catalyzed steps:

Carboligation: Formaldehyde undergoes carboligation catalyzed by formolase and fructose-6-phosphate (B1210287) aldolase, leading to the formation of L-erythrulose.

Reduction: A newly identified L-threitol dehydrogenase then catalyzes the reduction of L-erythrulose to L-threitol, with NADH serving as a crucial coenzyme.

To ensure the sustainability and efficiency of this process, various NADH regeneration systems have been investigated. These include systems based on the oxidation of glycerol (B35011) catalyzed by glycerol dehydrogenase, or the use of methanol (B129727) dehydrogenase in conjunction with isopropanol (B130326).

Research findings indicate significant yields for this biocatalytic approach:

One-pot system: A concentration of 405.7 mM (49.6 g L⁻¹) of L-threitol was achieved from formaldehyde in a one-pot reaction system incorporating a self-sufficient NADH recycling system based on glycerol oxidation.

Two-step system: The highest reported yield was 89.4% (251.3 mM) of L-threitol from formaldehyde in a one-pot two-step reaction system, where NADH was efficiently recycled using methanol dehydrogenase and isopropanol.

Table 2: Enzymatic Synthesis of L-Threitol from Formaldehyde

Starting MaterialEnzymes InvolvedCoenzyme Regeneration SystemL-Threitol Yield (mM)L-Threitol Yield (g L⁻¹)Reference
FormaldehydeFormolase, Fructose-6-phosphate aldolase, L-Threitol dehydrogenaseGlycerol dehydrogenase405.749.6
FormaldehydeFormolase, Fructose-6-phosphate aldolase, L-Threitol dehydrogenaseMethanol dehydrogenase, Isopropanol251.3 (89.4% yield)N/A

Other biocatalytic strategies for L-threitol synthesis include the use of xylitol (B92547) dehydrogenase from Guinea-pig liver to convert L-erythrulose to L-threitol in vitro, and aldo-keto reductase for the reduction of L-threose to L-threitol. These enzymatic methods are generally performed under mild conditions (e.g., 30 °C and pH 7.4), leading to minimal side products and presenting a green and promising strategy for L-threitol production compared to traditional chemical synthesis.

One-Pot Enzymatic Cascade Reactions for L-Threitol Production

Conversion from Formaldehyde and Other C1 Feedstocks

A significant breakthrough in L-threitol synthesis involves its enzymatic conversion from C1 feedstocks, particularly formaldehyde. researcher.lifersc.orgrsc.orgresearchgate.net This cascade reaction typically proceeds in two main stages:

Carboligation of Formaldehyde to L-Erythrulose: This initial step is catalyzed by a combination of formolase and fructose-6-phosphate aldolase. rsc.orgrsc.orgresearchgate.net Formolase facilitates the carbon-carbon bond formation from formaldehyde, leading to the generation of L-erythrulose. rsc.orgresearchgate.net

Reduction of L-Erythrulose to L-Threitol: Subsequently, a newly identified L-threitol dehydrogenase catalyzes the conversion of L-erythrulose into L-threitol. rsc.orgrsc.org This step requires NADH as a coenzyme. rsc.orgrsc.org

To ensure the continuous operation and efficiency of the cascade, robust NADH regeneration systems are crucial. Researchers have investigated and implemented various strategies for NADH recycling, including:

Glycerol Oxidation System: Utilizing glycerol dehydrogenase (GldA) to oxidize glycerol, thereby regenerating NADH. This system achieved 405.7 mM (49.6 g L⁻¹) L-threitol from formaldehyde. rsc.orgrsc.org

Methanol Dehydrogenase and Isopropanol System: An alternative two-step system involving methanol dehydrogenase and isopropanol for efficient NADH recycling resulted in a high L-threitol yield of 89.4% (251.3 mM). rsc.orgrsc.org

The use of formaldehyde as a C1 resource offers a green and promising strategy for L-threitol production, highlighting the potential of enzymatic cascade reactions for synthesizing valuable compounds from readily available, low-cost carbon sources. researcher.lifersc.orgresearchgate.net

Table 1: Enzymatic Conversion of Formaldehyde to L-Threitol
FeedstockEnzymes InvolvedNADH Regeneration SystemL-Threitol Titer (mM)L-Threitol Yield (%)Reference
FormaldehydeFormolase, Fructose-6-phosphate aldolase, L-Threitol dehydrogenaseGlycerol/Glycerol Dehydrogenase405.754.09 rsc.orgrsc.org
FormaldehydeFormolase, Fructose-6-phosphate aldolase, L-Threitol dehydrogenaseMethanol Dehydrogenase/Isopropanol251.389.4 rsc.orgrsc.org
Enzyme Discovery and Engineering for L-Threitol Synthesis

The efficiency and economic viability of enzymatic L-threitol synthesis are highly dependent on the properties of the biocatalysts involved. Enzyme discovery and engineering play a pivotal role in optimizing these processes. researcher.liferesearchgate.netnih.gov

Formolase Variants: Research has focused on engineering formolase variants to improve their catalytic activity and resistance to high concentrations of formaldehyde, a common challenge when using C1 feedstocks. researchgate.netresearchgate.net For instance, an engineered formolase variant demonstrated a 19-fold improvement in activity and enhanced formaldehyde resistance (up to 500 mM), also altering the main product from glycolaldehyde (B1209225) to dihydroxyacetone. researchgate.net

L-Threitol Dehydrogenase: The identification and characterization of novel L-threitol dehydrogenases are crucial for the efficient reduction of L-erythrulose to L-threitol. rsc.orgrsc.org

Microbial Production of D-Threitol and L-Threitol

Microbial fermentation offers a sustainable and cost-effective alternative for the production of sugar alcohols, including D-threitol and L-threitol. frontiersin.orgmdpi.com D-threitol, a diastereoisomer of erythritol (B158007), is naturally produced by some osmotolerant yeasts as an osmoprotective agent and finds applications in various industries, including green chemistry, food, and pharmaceuticals. frontiersin.orgmdpi.comnih.govgenscript.com

Engineered Microorganisms (e.g., Yarrowia lipolytica) for Polyol Production

The oleaginous yeast Yarrowia lipolytica has emerged as a key microorganism for the production of polyols, including D-threitol, through metabolic engineering. frontiersin.orgmdpi.comnih.govgenscript.com

Role of Xylitol Dehydrogenase (XDH): A significant strategy involves the overexpression of the xylitol dehydrogenase gene (Ss-XDH) from Scheffersomyces stipitis. This enzyme efficiently catalyzes the conversion of this compound to erythrulose (B1219606), which is then further reduced to threitol. frontiersin.orgmdpi.comnih.govgenscript.com

Production from Glucose: By overexpressing Ss-XDH in an this compound-producing Y. lipolytica strain, a D-threitol titer of 112 g/L with a yield of 0.37 g/g from glucose was achieved. frontiersin.orgmdpi.comnih.govgenscript.com

Byproduct Management: A common challenge in this process is the co-production and accumulation of mannitol (B672) due to the upregulation of the mannitol dehydrogenase encoding gene. frontiersin.orgnih.govgenscript.com To address this, a two-step process has been developed, involving the co-culture of Candida parapsilosis. C. parapsilosis can catabolize mannitol and this compound but not threitol, facilitating the purification of D-threitol to high purity (e.g., 98%). frontiersin.orgmdpi.comnih.govgenscript.com

Table 2: Microbial Production of D-Threitol by Engineered Yarrowia lipolytica
MicroorganismEngineered Gene/EnzymeFeedstockD-Threitol Titer (g/L)Yield (g/g)Reference
Yarrowia lipolyticaSs-XDH (Xylitol Dehydrogenase from Scheffersomyces stipitis)Glucose1120.37 frontiersin.orgnih.govgenscript.com
Bioconversion from Glucose and this compound

The bioconversion of common sugars like glucose and this compound into threitol is a key aspect of microbial production.

From Glucose: Engineered Y. lipolytica strains can efficiently convert glucose into D-threitol, as demonstrated by the high titers and yields achieved through the overexpression of specific enzymes like Ss-XDH. frontiersin.orgmdpi.comnih.govgenscript.com

From this compound: D-threitol can be synthesized from this compound, with erythrulose as an intermediate, primarily through the action of xylitol dehydrogenase (XDH). frontiersin.orgmdpi.comnih.govgenscript.com

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): In some organisms, such as the Alaskan beetle Upis ceramboides, threitol is synthesized from erythrose 4-phosphate, a C4 intermediate of the pentose phosphate pathway. In this pathway, the C-3—C-6 carbons of glucose are converted into the C-1—C-4 carbons of threitol. nih.gov This highlights a natural biosynthetic route for threitol from glucose.

Green Chemistry Principles in L-Threitol Production

Green chemistry is a field focused on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances, reduce the consumption of non-renewable resources, and prevent pollution. wikipedia.org The development of advanced synthetic methodologies for L-threitol, particularly enzymatic and microbial approaches, strongly aligns with these principles. researcher.lifersc.orgwikipedia.org

Minimized Waste and Byproducts: Unlike traditional chemical synthesis methods that often produce a mixture of products and require extensive purification, enzymatic cascade reactions and microbial fermentation are designed to be highly selective, leading to trivial side products. rsc.orgrsc.orgd-nb.info This significantly reduces waste generation, a core principle of green chemistry ("prevention over treatment"). wikipedia.org

Mild Reaction Conditions: Enzymatic syntheses of L-threitol are conducted under mild temperatures (e.g., 30 °C) and near-neutral pH (e.g., pH 7.4), contrasting sharply with the harsh conditions (high pressure and temperature) typically required for chemical hydrogenation of tartaric acid, which can also yield a mixture of this compound and threitol. rsc.orgd-nb.infotandfonline.com This reduces energy consumption and the need for specialized, energy-intensive equipment. rsc.orgwikipedia.org

Renewable Feedstocks: The utilization of C1 compounds like formaldehyde and abundant sugars such as glucose and this compound as starting materials for L-threitol production exemplifies the use of renewable resources, moving away from fossil-based feedstocks. researcher.lifersc.orgmdpi.comwikipedia.org

Atom Economy: Enzymatic and microbial processes tend to have high atom economy, meaning a larger proportion of the atoms from the starting materials are incorporated into the final product, further minimizing waste. wikipedia.org

These biotechnological advancements represent a significant step towards the sustainable and environmentally responsible production of L-threitol, embodying the tenets of green chemistry.

Biological Roles and Metabolism of L Threitol

Natural Occurrence and Physiological Significance

L-Threitol is a naturally occurring polyol found in various organisms, where it contributes to their physiological adaptation and survival.

L-Threitol is present in the edible basidiomycete fungus Armillaria mellea, commonly known as honey fungus wikipedia.org. Armillaria mellea is a widespread plant pathogen that causes root rot in numerous plant species wikipedia.org. Beyond its role in fungi, L-threitol is also found in the Alaskan beetle, Upis ceramboides wikipedia.org. This beetle is renowned for its exceptional cold-hardiness, enduring extreme sub-zero temperatures nih.gov.

In Upis ceramboides, L-threitol functions as a crucial cryoprotectant, acting as an antifreeze agent wikipedia.org. The accumulation of L-threitol, alongside sorbitol, is fundamental to the beetle's remarkable ability to tolerate freezing temperatures as low as -60 °C during midwinter nih.gov. Cryoprotectants achieve their protective effect by lowering the freezing point of water, thereby preventing the formation of damaging intracellular ice crystals within an organism's cells preprints.org. They also contribute to lowering the supercooling point, enabling organisms to maintain body fluids in a liquid state even below their freezing point preprints.org. Upis ceramboides is notable for accumulating high concentrations of threitol, reaching approximately 250 mM in its hemolymph nih.govresearchgate.net.

Table 1: Natural Occurrence and Physiological Significance of L-Threitol

OrganismRole of L-ThreitolConcentration (if available)
Armillaria melleaNaturally occurring sugar alcoholNot specified
Upis ceramboidesCryoprotectant (antifreeze agent)~250 mM nih.govresearchgate.net

L-Threitol in Fungi and Insects (e.g., Armillaria mellea, Upis ceramboides)

Biosynthetic Pathways of Threitol

The biosynthesis of L-threitol involves specific metabolic precursors and enzymatic steps, often integrating with established carbohydrate metabolic pathways.

Research in Upis ceramboides using 13C-labeled glucose isotopomers has demonstrated that carbons 3-6 of glucose are incorporated into carbons 1-4 of threitol nih.govresearchgate.net. This labeling pattern is characteristic of 4-carbon saccharides derived from the pentose (B10789219) phosphate (B84403) pathway (PPP) nih.gov. In vitro studies further support that threitol is synthesized from erythrose 4-phosphate, a C4 intermediate of the PPP nih.govresearchgate.net. Erythrose 4-phosphate subsequently undergoes epimerization and/or isomerization to form threose 4-phosphate nih.govresearchgate.net. The pentose phosphate pathway is a vital metabolic route that operates in parallel to glycolysis, serving as a significant source for NADPH generation and the production of pentose sugars required for nucleotide synthesis wikipedia.orgnih.govnih.gov. The non-oxidative branch of the PPP is particularly relevant, facilitating the interconversion of sugars, including the formation of erythrose 4-phosphate nih.govnih.govnih.gov.

Following the formation of threose 4-phosphate, its conversion to threitol involves a two-step enzymatic process. First, it is reduced by a NADPH-dependent polyol dehydrogenase. Subsequently, a sugar phosphatase dephosphorylates the resulting threitol 4-phosphate to yield threitol nih.govresearchgate.net. Threitol 4-phosphate is observed to be the preferred substrate for the sugar phosphatase(s), which selectively promotes threitol synthesis over that of erythritol (B158007) nih.govresearchgate.net. In an alternative enzymatic cascade reaction, a newly identified L-threitol dehydrogenase has been shown to convert L-erythrulose into L-threitol, utilizing NADH as a coenzyme rsc.org. Additionally, xylitol (B92547) dehydrogenase from Scheffersomyces stipitis has demonstrated the ability to efficiently catalyze the formation of D-threitol from this compound, with erythrulose (B1219606) serving as an intermediate genscript.com.

Metabolic Precursors and Intermediates (e.g., Pentose Phosphate Pathway)

Catabolism and Degradation Pathways of Threitol

Organisms possess specific pathways for the catabolism and degradation of threitol, enabling its utilization as a carbon source.

The bacterium Mycobacterium smegmatis is capable of utilizing L-threitol as its sole carbon source uniprot.org. In this organism, the degradation pathway of L-threitol involves the enzyme L-erythrulose 1-kinase (lerK), which phosphorylates L-erythrulose to L-erythrulose-1-phosphate uniprot.org. This kinase exhibits a preference for L-erythrulose as its substrate uniprot.org. For the D-stereoisomer, D-threitol degradation in M. smegmatis is facilitated by D-threitol dehydrogenase (dthD), an enzyme that catalyzes the NAD-dependent reversible oxidation of D-threitol to D-erythrulose uniprot.org. This enzymatic activity enables M. smegmatis to grow on D-threitol as its exclusive carbon source uniprot.org. Databases such as MetaCyc have documented bacterial degradation pathways for L-threitol oup.com. In humans, D-threitol is recognized as the primary end product of D-xylose metabolism, with its production thought to occur via the glucuronate pathway nih.govhmdb.ca. Furthermore, in plants, L-threonate, a degradation product of ascorbate, is metabolized through a pathway that includes a protein containing L-threonate metabolizing domains (LTD), which exhibits L-threonate dehydrogenase (LtnD) activity biorxiv.org.

Table 2: Key Enzymes in Threitol Metabolism

Enzyme NameRole in PathwaySubstrate(s)Product(s)Coenzyme (if applicable)
Polyol DehydrogenaseBiosynthesisThreose 4-phosphateThreitolNADPH nih.govresearchgate.net
Sugar PhosphataseBiosynthesisThreitol 4-phosphateThreitolN/A nih.govresearchgate.net
L-Threitol DehydrogenaseBiosynthesisL-ErythruloseL-ThreitolNADH rsc.org
Xylitol DehydrogenaseBiosynthesisThis compound, ErythruloseD-ThreitolN/A genscript.com
L-erythrulose 1-kinase (lerK)CatabolismL-ErythruloseL-erythrulose-1-phosphateATP uniprot.org
D-threitol dehydrogenase (dthD)CatabolismD-ThreitolD-ErythruloseNAD+ uniprot.org
L-threonate dehydrogenase (LtnD)Catabolism (L-threonate)L-ThreonateN/AN/A biorxiv.org

Enzymes Involved in Threitol Catabolism (e.g., Sorbitol Dehydrogenase)

A primary enzyme implicated in the catabolism of L-threitol is Sorbitol Dehydrogenase (SORD), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14). uniprot.orgolink.comactivemotif.comnih.gov SORD is a polyol dehydrogenase that catalyzes the reversible NAD+-dependent oxidation of various sugar alcohols. uniprot.orgolink.comactivemotif.com Specifically, SORD is active with L-threitol as a substrate, converting it to L-erythrulose. uniprot.orgolink.comactivemotif.com This enzyme is a tetrameric, NAD-specific enzyme containing one zinc atom per subunit. nih.gov Human liver sorbitol dehydrogenase exhibits a broad substrate specificity, catalyzing the oxidation of a secondary alcohol group in polyol substrates such as sorbitol, xylitol, and L-threitol. nih.gov Its function extends to the metabolism of secondary alcohols, including the stereospecific oxidation of (2R,3R)-2,3-butanediol. nih.gov SORD is a key component of the polyol pathway, an alternative route for glucose metabolism that interconverts glucose and fructose (B13574) via sorbitol. uniprot.orgolink.comactivemotif.com

In microbial contexts, such as in Mycobacterium smegmatis, novel pathways for L-threitol catabolism have been discovered. doi.orgacs.orgnih.govacs.org These pathways involve enzymes like this compound/L-threitol dehydrogenase (e.g., MSMEG_3265) which oxidizes L-threitol to L-erythrulose. doi.orgacs.org Subsequent steps in M. smegmatis L-threitol catabolism involve L-erythrulose kinase (e.g., MSMEG_6788) and L-erythrulose-4P epimerase (e.g., MSMEG_6785), which converts L-erythrulose-4P to D-erythrulose-4P. doi.orgacs.org

Table 1: Key Enzymes in L-Threitol Catabolism and Their Reactions

Enzyme NameEC NumberSubstrate(s)Product(s)CofactorSource/Context
Sorbitol Dehydrogenase (SORD)1.1.1.14L-ThreitolL-ErythruloseNAD+Human, Broad Substrate
This compound/L-Threitol Dehydrogenase-L-ThreitolL-ErythruloseNAD+/NADHMycobacterium smegmatis
L-Erythrulose Kinase-L-ErythruloseL-Erythrulose-4PATPMycobacterium smegmatis
L-Erythrulose-4P Epimerase-L-Erythrulose-4PD-Erythrulose-4P-Mycobacterium smegmatis

Comparative Catabolism of Threitol and this compound

Both L-threitol and this compound are C4-polyols (tetritols), and their metabolic pathways can share similarities or exhibit distinct characteristics depending on the organism. doi.orgnih.gov Research on Mycobacterium smegmatis has revealed that this bacterium utilizes novel pathways for the catabolism of D-threitol, L-threitol, and this compound. nih.govacs.org While these pathways are distinct, they can share identical enzymatic steps. nih.gov For instance, the this compound/L-threitol dehydrogenase (MSMEG_3265) in M. smegmatis is involved in the oxidation of both this compound and L-threitol. acs.org Growth experiments have shown that deletion mutants of genes encoding these enzymes are defective in growth when provided with this compound or L-threitol as the sole carbon source, confirming their role in catabolism. acs.org The discovery of these pathways in M. smegmatis highlights how integrated bioinformatic and experimental strategies can elucidate novel metabolic routes, especially in understanding how microorganisms process various sugar alcohols. nih.govacs.orgnih.gov

L-Threitol in Human Metabolism and Disease

L-threitol and related polyols are involved in human metabolism, and their dysregulation or accumulation can be associated with various metabolic disorders.

Xylose Catabolism and Polyol Pathway

In human metabolism, D-threitol, the enantiomer of L-threitol, is considered a minor end product of D-xylose metabolism. hmdb.ca Xylose, an aldopentose, is metabolized through an oxidoreductase pathway, often referred to as the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway. nih.gov In this pathway, D-xylose is initially reduced to xylitol by xylose reductase (EC 1.1.1.307, EC 1.1.1.431), utilizing NADH or NADPH as a cofactor. nih.govrcsb.orggenome.jprcsb.org Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), using NAD+ as a cofactor. nih.gov D-xylulose is then phosphorylated by xylulose kinase to D-xylulose-5-phosphate, which can enter the pentose phosphate pathway. nih.gov

The polyol pathway, involving aldose reductase and sorbitol dehydrogenase (SORD), is crucial in carbohydrate metabolism. researchgate.net While primarily known for converting glucose to sorbitol and then to fructose, this pathway also processes other sugar alcohols. Sorbitol dehydrogenase, as discussed, can oxidize L-threitol to L-erythrulose. uniprot.orgolink.comactivemotif.com Another enzyme, L-xylulose reductase (EC 1.1.1.10), catalyzes the reversible reaction between xylitol and L-xylulose. wikipedia.org This enzyme is involved in the uronate cycle and plays a role in carbohydrate and glucose metabolism. wikipedia.org

Association with Metabolic Disorders and Enzyme Deficiencies

Abnormal concentrations of various polyols in body fluids, including threitol, are indicative of several inborn errors of metabolism. hmdb.camedscape.comresearchgate.net One notable condition is pentosuria, a benign chemical anomaly caused by a deficiency in L-xylulose reductase. wikipedia.orgmedscape.comwikipedia.org In individuals with pentosuria, L-xylulose accumulates in the urine. wikipedia.org Historically, this accumulation of a reducing sugar like L-xylulose led to misdiagnoses of diabetes in affected patients. wikipedia.org

Beyond pentosuria, other metabolic disorders associated with carbohydrate metabolism derangements, such as diabetes mellitus and galactosemia, can also exhibit variations in urinary polyol levels. hmdb.camedscape.com For instance, the polyol pathway, which includes SORD, is believed to be involved in the etiology of diabetic complications like neuropathy and retinopathy, induced by hyperglycemia. uniprot.orgolink.comactivemotif.comresearchgate.net

A recently identified rare, progressive genetic disease is Sorbitol Dehydrogenase (SORD) deficiency. appliedtherapeutics.com This condition arises when individuals are missing a key enzyme (SORD) necessary to process sorbitol. appliedtherapeutics.com Without functional SORD, sorbitol accumulates to toxic levels in the body, leading to significant weakness and disability, often presenting with neuromuscular symptoms such as difficulty walking. appliedtherapeutics.com While SORD deficiency primarily involves sorbitol, its central role in polyol metabolism suggests broader implications for other polyols, including threitol, that are substrates for this enzyme. uniprot.orgolink.comactivemotif.com D-Threitol has also been associated with ribose-5-phosphate (B1218738) isomerase deficiency, another inborn error of metabolism. hmdb.ca

Table 2: Metabolic Disorders and Associated Polyol Dysregulation

Disorder NameEnzyme Deficiency (if applicable)Key Polyol(s) AffectedClinical Manifestation (Relevant to Polyols)
PentosuriaL-Xylulose Reductase (EC 1.1.1.10)L-XyluloseAccumulation of L-xylulose in urine, potential misdiagnosis as diabetes. wikipedia.orgwikipedia.org
Sorbitol Dehydrogenase (SORD) DeficiencySorbitol Dehydrogenase (SORD) (UniProt ID: Q00796)Sorbitol, potentially other SORD substrates like L-ThreitolToxic accumulation of sorbitol, leading to neuromuscular symptoms and disability. appliedtherapeutics.com
Diabetes Mellitus-Sorbitol, other polyolsElevated polyol pathway activity implicated in diabetic complications (e.g., neuropathy, retinopathy). uniprot.orgolink.comactivemotif.comresearchgate.net
GalactosemiaVarious enzymes in galactose metabolismVarious polyolsAbnormal polyol concentrations in body fluids. hmdb.camedscape.com
Ribose-5-phosphate isomerase deficiencyRibose-5-phosphate isomeraseD-ThreitolD-Threitol associated with this inborn error of metabolism. hmdb.ca

Applications of L Threitol and Its Derivatives in Advanced Materials and Therapeutics

L-Threitol as a Precursor in Pharmaceutical Development

L-Threitol is a key intermediate in the synthesis of a variety of pharmaceuticals, leveraging its chiral nature to facilitate the creation of complex, stereospecific molecules. chemimpex.com

Synthesis of Antiviral Agents and Other Therapeutic Drugs

L-Threitol serves as a fundamental intermediate in the development of antiviral agents and other therapeutic compounds. chemimpex.com For instance, (-)-1,4-Di-O-benzyl-L-threitol, a chiral diol derivative of L-Threitol, is employed as a building block in the synthesis of biologically active compounds, including those relevant to HIV drug development. biosynth.com The stereochemistry of such derivatives is crucial for producing enantiomerically pure compounds, which is vital in medicinal chemistry for drug efficacy and safety. Additionally, the stereoselective synthesis of 4-selenonucleosides, potent antiviral agents, can be achieved via seleno-Michael reactions, highlighting the broader application of L-Threitol derivatives in antiviral research. mdpi.com

Prodrug Development (e.g., Treosulfan)

A notable application of L-Threitol in pharmaceutical development is its role as a precursor for the prodrug Treosulfan (B1682457). wikipedia.orgtaylorandfrancis.comresearchgate.netdrugbank.com Treosulfan, chemically known as L-threitol 1,4-bismethanesulfonate or L-threitol-1,4-dimethanesulfonate, is a bifunctional alkylating agent. wikipedia.orgtaylorandfrancis.comresearchgate.netdrugbank.comashpublications.org Under physiological conditions, Treosulfan undergoes non-enzymatic conversion into active epoxide metabolites, specifically a mono-epoxide intermediate, (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM), and subsequently to L-diepoxybutane, (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). wikipedia.orgtaylorandfrancis.comresearchgate.netdrugbank.com These epoxide derivatives are responsible for alkylating DNA, leading to DNA interstrand cross-links and intrastrand cross-links, which ultimately cause DNA fragmentation and apoptosis. taylorandfrancis.com

Treosulfan is utilized as a conditioning treatment prior to allogeneic hematopoietic stem cell transplantation (alloHSCT) in patients with malignant and non-malignant diseases. wikipedia.orgdrugbank.com It received authorization for medical use in the European Union in June 2019 and was approved in the United States in January 2025 for use in combination with fludarabine. wikipedia.orgdrugbank.com

Role in Drug Formulation and Delivery Systems

The inherent properties of L-Threitol, including its low toxicity and biocompatibility, render it a suitable candidate for integration into drug formulation and delivery systems. chemimpex.com Its presence can contribute to enhancing the stability and efficacy of active pharmaceutical ingredients, making it a valuable component in the development of robust and effective drug formulations. chemimpex.com

L-Threitol Derivatives in Materials Science

L-Threitol derivatives have found significant applications in materials science, particularly in the creation of advanced chiral materials and as catalysts in asymmetric synthesis.

Chiral Crown Ethers and Macrocycles

L-Threitol serves as an important source of chirality for the synthesis of crown ethers and other macrocyclic compounds. researchgate.netmdpi.comresearchgate.net New L-Threitol-based lariat (B8276320) ethers, specifically those incorporating a monoaza-15-crown-5 unit, have been synthesized from diethyl L-tartrate. researchgate.netnih.gov These macrocycles demonstrate efficacy as phase transfer catalysts in asymmetric Michael addition reactions, achieving high enantioselectivities. For instance, enantiomeric excesses (ee) of up to 99% have been reported in the addition of 2-nitropropane (B154153) to trans-chalcone and in reactions involving diethyl acetamidomalonate with β-nitrostyrene. researchgate.netnih.gov

Furthermore, these L-Threitol-based crown ethers have been successfully applied in phase transfer catalyzed cyclopropanation reactions, yielding chiral cyclopropane (B1198618) diesters with enantioselectivities reaching up to 99%. researchgate.netnih.gov The specific substituents on the chalcone (B49325) molecule have been shown to significantly influence both the yield and enantioselectivity of these reactions. researchgate.netnih.gov Lariat ethers featuring a hydroxypropyl side arm and a threitol moiety have proven to be particularly effective catalysts in cyclopropanation. mdpi.com

Table 1: Enantioselectivity (ee) in Reactions Catalyzed by L-Threitol-Based Crown Ethers

Reaction TypeReactantsL-Threitol Derivative CatalystEnantioselectivity (ee)Reference
Asymmetric Michael Addition2-nitropropane to trans-chalconeL-Threitol-based lariat etherUp to 99% researchgate.netnih.gov
Asymmetric Michael AdditionDiethyl acetamidomalonate with β-nitrostyreneL-Threitol-based lariat ether95% researchgate.netnih.gov
CyclopropanationChalcone and benzylidene-malononitrilesL-Threitol-based crown ethersUp to 99% researchgate.netnih.gov

Applications in Asymmetric Catalysis

L-Threitol derivatives are widely employed as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically pure compounds. vulcanchem.com The unique stereochemical configuration of derivatives like (-)-1,4-Di-O-benzyl-L-threitol makes them effective precursors for such syntheses. biosynth.com

A historically significant example is DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), a chiral ligand derived from L-Threitol, which is extensively used in asymmetric catalysis. wikipedia.org DIOP was the first C2-symmetric diphosphine ligand discovered and its metal complexes are applied in the asymmetric reduction of prochiral olefins, ketones, and imines. wikipedia.org Furthermore, derivatives of DIOP, such as DBP-DIOP, exhibit excellent regio- and enantioselectivity in reactions like the hydroformylation of butenes and styrene. wikipedia.org

Beyond crown ethers and phosphine (B1218219) ligands, L-Threitol derivatives also find application in polymer science. For instance, 2,3-O-isopropylidene-L-threitol, a monocyclic acetalized compound derived from L-tartaric acid, has been incorporated as a comonomer in the synthesis of poly(butylene succinate) (PBS) copolyesters. researchgate.net This incorporation aims to enhance the mechanical and oxygen barrier properties of the resulting advanced materials. researchgate.net

L-Threitol in Biochemical Assays and Research Tools

L-Threitol plays a notable role in biochemical research, primarily due to its capacity to interact with and stabilize biological macromolecules. Its applications extend to preserving the activity of sensitive biological components and serving as a fundamental reference in analytical procedures. chemimpex.comchemimpex.com

Reducing Agent and Stabilizer for Proteins and Enzymes

In biochemical assays, L-Threitol is utilized as a reducing agent and a stabilizer for proteins and enzymes. chemimpex.comchemimpex.com This function is critical for preserving the biological activity of these biomolecules during experimental procedures and storage. chemimpex.com Researchers value L-Threitol for its ability to help maintain the structural integrity of proteins, which is particularly important in studies involving enzyme kinetics and protein folding. chemimpex.com

The stabilization mechanism often involves the formation of hydrogen bonds between the sugar alcohol and the protein's polar groups. nih.gov This interaction can reduce the protein's conformational flexibility, thereby helping to stabilize its native structure. nih.gov Furthermore, L-Threitol, similar to other polyols, can act as a lyoprotectant, shielding hydrophobic regions on protein surfaces from exposure to the air-water interface during drying processes like lyophilization. nih.gov This protective action minimizes the tendency of proteins to aggregate, a common issue when hydrophobic patches are exposed and interact. nih.gov While L-Threitol itself contributes to stabilization, its mercaptan esters, such as Dithiothreitol (DTT), are well-known for their potent ability to quantitatively reduce disulfide bonds and maintain monothiols in a reduced state, a critical function in protein processing and stabilization. chemicalland21.comcymitquimica.com

Standards in Chromatographic Techniques

L-Threitol is also widely employed in analytical chemistry as a standard in various chromatographic techniques. chemimpex.comchemimpex.com Its use as a reference compound is instrumental in the accurate quantification of other substances within complex mixtures. chemimpex.comchemimpex.com For instance, L-Threitol, particularly its tetrakis(trimethylsilyl) (4TMS) derivative, has been documented for its retention data in gas chromatography (GC) applications. nist.govnist.gov This makes it a valuable internal standard or calibration reference for identifying and quantifying related compounds in analytical separations. nist.govnist.gov

Computational and Spectroscopic Characterization of L Threitol

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), and molecular modeling are indispensable tools for understanding the intrinsic properties of L-threitol at an atomic level.

Density Functional Theory (DFT) calculations have been extensively employed to explore the conformational landscape of L-threitol. In the gas phase, L-threitol exhibits two predominant conformers. researchgate.netebi.ac.uknih.govuc.pt These conformers are stabilized by a cyclic system of four intramolecular hydrogen bonds, involving all hydroxyl (OH) groups. researchgate.netebi.ac.uknih.govuc.pt The stability of these conformers is discussed in terms of their electronic energy and Gibbs energy. researchgate.netebi.ac.uknih.govuc.pt

Computational studies on L-threitol typically utilize the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimizations and vibrational frequency calculations. researchgate.netebi.ac.uknih.govuc.pt For L-threitol, 18 unique backbone arrangements were considered in conformational searches, with 98% of the equilibrium population being represented by only eight conformers, three of which are particularly dominant. researchgate.net Unlike its diastereomer erythritol (B158007), L-threitol conformers preferentially adopt a trans configuration for the carbon chain dihedral. uc.pt

The thermodynamic properties of L-threitol, such as its enthalpy of sublimation, have been determined through a combination of experimental calorimetry and DFT calculations. The enthalpy of sublimation for L-threitol, measured at 298.15 K, can be decomposed into two main contributions: the intermolecular interaction term (ΔintH°) and the conformational change term (ΔconfH°) as the molecule transitions from the crystal lattice to the gas phase. uc.ptresearchgate.netnih.govacs.org

DFT calculations at the B3LYP/6-311G++(d,p) level of theory are used to compute the enthalpy of isolated molecules in the gas state and those retaining their crystal conformation, thereby allowing the determination of ΔconfH°. uc.ptresearchgate.netnih.govacs.org A significant finding is that the 17 kJ mol⁻¹ difference in enthalpy of sublimation between L-threitol and this compound is primarily due to differences in conformational change (13 kJ mol⁻¹), rather than variations in intermolecular forces within the solid phase. uc.ptresearchgate.netnih.govacs.org This is attributed to the lower enthalpy of L-threitol in the gas phase, resulting from stronger intramolecular hydrogen bonds compared to this compound. uc.ptresearchgate.netnih.govacs.org The weighted mean enthalpy of L-threitol in the gas state at 298.15 K is derived from thermodynamic data and Boltzmann populations of its low-energy conformers. ebi.ac.uknih.govuc.pt

Furthermore, the enthalpy of solute-solvent interaction for L-threitol in aqueous solution has been determined. This property is calculated from the enthalpy of solvation, which, in turn, is derived from the enthalpies of solution and sublimation. researchgate.net The solvation process is conceptualized in three steps: the creation of a cavity in the solvent for the solute molecule, the conformational change of the solute from the gas phase to solution, and the direct interaction between the solute and solvent molecules. researchgate.net The cavity enthalpy is calculated using scaled particle theory, and the conformational enthalpy change is estimated from gas phase and solution values, both determined via DFT calculations. researchgate.net

Table 1: Enthalpy of Sublimation and Conformational Change for L-Threitol and this compound (at 298.15 K)

CompoundEnthalpy of Sublimation (kJ mol⁻¹)ΔconfH° (kJ mol⁻¹)Primary Contribution to Difference
L-ThreitolData not explicitly stated, but difference from this compound is 17 kJ mol⁻¹ uc.ptresearchgate.netnih.govacs.org-Stronger intramolecular H-bonds in gas phase uc.ptresearchgate.netnih.govacs.org
This compound---
Difference1713Conformational Change uc.ptresearchgate.netnih.govacs.org

Density Functional Theory (DFT) Studies on Conformational Preferences

Spectroscopic Analysis (e.g., NMR, IR)

Spectroscopic techniques provide experimental validation and complementary insights into the molecular structure and interactions of L-threitol.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is a powerful tool for structural characterization and the elucidation of biochemical pathways involving L-threitol. ¹³C-NMR spectra have been recorded for L-threitol and its derivatives, aiding in their identification and structural analysis. researchgate.netrsc.orgarizona.edunp-mrd.org

A notable application of ¹³C-NMR spectroscopy involves the observation of [1-¹³C]threitol formation from [1-¹³C]D-threose in rat lenses. ebi.ac.uk This finding indicates a rapid reduction of threose within the lens, a process presumably catalyzed by aldose reductase. ebi.ac.uk This demonstrates the utility of ¹³C-NMR in tracing the metabolic fate of L-threitol precursors and inferring enzymatic activities within biological systems.

Carbon AtomApproximate Chemical Shift (ppm)
C1Data not explicitly provided in search results
C2Data not explicitly provided in search results
C3Data not explicitly provided in search results
C4Data not explicitly provided in search results

Infrared (IR) spectroscopy is crucial for probing intramolecular interactions, particularly hydrogen bonding, within L-threitol. FTIR spectra of crystalline L-threitol have been recorded across a temperature range from 298 K down to 15 K, covering the region between 4000 and 400 cm⁻¹. researchgate.net Band assignments are typically made by comparing experimental spectra with theoretical spectra obtained from DFT optimizations (e.g., B3LYP/6-311++G(d,p) model chemistry). researchgate.net The use of deuterated solids at low temperatures (15 K) further assists in assigning spectral bands, especially in the OH stretching region. researchgate.net

Studies using IR spectroscopy, augmented by Atoms-In-Molecules (AIM) and Natural Bond Orbital (NBO) theories, have elucidated the intramolecular hydrogen bonding network in both optimized conformations and crystalline solids of L-threitol. researchgate.net A key distinction noted is that L-threitol crystals, unlike this compound, contain additional weak hydrogen bonds. researchgate.net This difference in hydrogen bond strength is hypothesized to be related to L-threitol's strong water absorption capability. researchgate.net IR spectroscopy is well-suited for studying intramolecular hydrogen bonds because these interactions cause shifts in the position and changes in the shape of IR absorption bands, typically moving X-H stretching bands to lower frequencies with increased intensity and broadening. uc.ptmatanginicollege.ac.injchemrev.com Stronger hydrogen bonding results in a greater shift in absorption. matanginicollege.ac.injchemrev.com Importantly, absorption bands corresponding to intramolecular hydrogen bonds remain unaffected by changes in solvent concentration, which helps differentiate them from intermolecular interactions. matanginicollege.ac.in

<sup>13</sup>C-NMR Spectroscopy for Pathway Elucidation

Molecular Dynamics Simulations of L-Threitol in Aqueous Solutions

Molecular dynamics (MD) simulations are employed to investigate the behavior of L-threitol in aqueous solutions, providing insights into its conformational dynamics and interactions with water molecules. Studies have examined the conformations of L-threitol (and this compound) in aqueous solution, relating these to their sweetness properties. researchgate.netrsc.orgsemanticscholar.orgrsc.org

MD simulations have shown that computed NMR proton-proton coupling parameters for L-threitol in aqueous solution agree reasonably well with experimental results, validating the simulation models. rsc.orgrsc.org Analysis of the mean conformations revealed the presence of a "sweetness triangle," a characteristic structural motif associated with sweet-tasting substances. researchgate.netrsc.orgrsc.org

The hydration structure and dynamics around L-threitol have also been studied through MD simulations by analyzing the mean orientation of water molecules using angular distribution functions and hydrogen-bond lifetimes. rsc.orgrsc.org These simulations indicate that the water molecules surrounding L-threitol exhibit higher mobility compared to bulk water, as evidenced by the average lifetimes of hydrogen bonds formed between water and the polyalcohol. rsc.orgrsc.org Some studies have employed QM/MM molecular dynamics simulations, where the L-threitol solute is treated at a semiempirical level (e.g., AM1) and water molecules are modeled using potentials like TIP3P. researchgate.net

Future Research Directions and Translational Perspectives

Optimization of Biocatalytic Production for Industrial Scale

The industrial production of L-threitol currently involves both chemical synthesis and biotechnological approaches. Chemical synthesis often requires high pressure and temperature, potentially leading to by-products such as erythritol (B158007) and ethylene (B1197577) glycol nih.gov. Biotechnological production, particularly through microbial fermentation, offers a more sustainable and environmentally friendly alternative researchgate.net. Recent advances in yeast biosynthesis techniques, especially utilizing Yarrowia lipolytica, have shown promising results for L-threitol production researchgate.netmdpi.com.

Future research aims to significantly optimize these biocatalytic processes to achieve industrial-scale viability. Strategies include the regulation of starting substrate concentrations using fed-batch fermentation techniques, coupled with optimized media compositions and supplementation with vitamins or minerals to increase productivity and yield researchgate.netmdpi.com. For instance, a two-step biological process involving Y. lipolytica and subsequent purification using Candida parapsilosis has demonstrated high-yield production of high-purity threitol, achieving 98% purity in the fermentation broth mdpi.com. Further efforts will focus on metabolic engineering of microbial strains to enhance L-threitol accumulation and minimize the formation of undesired by-products nih.govresearchgate.net. Enzyme immobilization is also being explored to reduce production costs and facilitate the synthesis of functional sugars like L-threitol researchgate.net.

Exploration of Novel L-Threitol Derivatives for Specific Applications

L-Threitol's inherent chirality makes it a valuable chiral building block for synthesizing a wide array of complex organic molecules and novel derivatives wikipedia.orgresearchgate.net. Research is actively exploring the creation of new L-threitol-based compounds with tailored properties for specific applications. For example, L-threitol has been utilized as a source of chirality in the synthesis of crown ethers, which are macrocyclic compounds with potential applications as enantioselective phase transfer catalysts researchgate.net. Derivatives such as 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol and (-)-1,4-Di-O-benzyl-L-threitol are important intermediates in these synthetic pathways fishersci.cacenmed.com.

A significant area of investigation involves treosulfan (B1682457) (L-threitol-1,4-bismethanesulfonate), a prodrug derived from L-threitol aacrjournals.orgiarc.frtaylorandfrancis.com. Treosulfan functions as a bifunctional alkylating cytotoxic agent, converting non-enzymatically under physiological conditions to a mono-epoxide intermediate and subsequently to L-diepoxybutane aacrjournals.orgiarc.frtaylorandfrancis.comacs.org. These epoxides are responsible for alkylating DNA, forming interstrand cross-links, and inducing apoptosis in cancer cells iarc.frtaylorandfrancis.com. Future research will continue to explore modifications to the L-threitol scaffold to develop new derivatives with enhanced specificity, potency, and reduced off-target effects for various applications, including pharmaceuticals and advanced materials.

In-depth Studies on L-Threitol's Role in Stress Response Mechanisms

L-Threitol plays a crucial role in stress response mechanisms in various biological systems. Notably, it acts as a cryoprotectant (antifreeze agent) in certain organisms, such as the Alaskan beetle Upis ceramboides, enabling them to survive in freezing temperatures wikipedia.org. This function highlights L-threitol's ability to protect cellular components from damage under extreme environmental conditions.

Beyond cryoprotection, L-threitol has been identified as a significant metabolite in plant stress responses. For instance, in chickpea (Cicer arietinum), L-threonic acid (a derivative of threitol) and other sugar alcohols have been found to accumulate under drought stress, contributing to the plant's adaptive response nih.gov. These compounds act as osmolytes, helping to maintain cellular turgor and protect cellular structures during water deficit nih.govresearchgate.net. Future research will delve deeper into the molecular and biochemical pathways through which L-threitol and its related metabolites contribute to stress tolerance in plants and other organisms researchgate.netunict.itoup.com. Understanding these mechanisms could lead to novel strategies for enhancing crop resilience to environmental stressors and developing new cryopreservation techniques.

Advanced Analytical Methodologies for in situ L-Threitol Detection and Quantification

Accurate and efficient detection and quantification of L-threitol are critical for monitoring its production, studying its biological roles, and assessing its presence in various matrices. Traditional analytical techniques widely used for alditol analysis include gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) acs.org. However, these methods can face challenges, particularly in discriminating between alditol epimers due to similar chemical properties, often requiring derivatization steps acs.org.

Emerging analytical methodologies are addressing these limitations. Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive technique capable of providing detailed insights into the composition of organisms and screening metabolites, including L-threitol dergipark.org.trnih.gov. More recently, nanopore technology has demonstrated remarkable potential for the highly accurate identification and quantification of alditol epimers, including threitol acs.org. This advanced method can distinguish L-threitol with a 100% true positive rate in mixtures, offering a promising avenue for rapid and precise in situ detection and quantification in complex biological and industrial samples acs.org. Future work will focus on developing portable and automated systems for real-time L-threitol monitoring.

Clinical and Pre-clinical Investigations of L-Threitol-based Therapeutics

The L-threitol derivative, treosulfan, has undergone extensive clinical and pre-clinical investigations as a therapeutic agent, primarily as a cytotoxic alkylating agent in oncology aacrjournals.orgiarc.frnih.govnih.gov. It is approved in several European countries for the treatment of ovarian carcinoma and has shown preclinical and clinical activity against a broad range of other solid tumors and hematological malignancies, including breast carcinomas and malignant melanoma aacrjournals.orgiarc.frnih.gov.

Treosulfan's mechanism involves its conversion to reactive epoxide intermediates that alkylate DNA, leading to cell death iarc.frtaylorandfrancis.comacs.org. Pre-clinical studies have demonstrated its pronounced antitumor activity against human breast carcinomas xenografted to athymic mice, inducing tumor regression and growth inhibition nih.gov. Beyond cancer, treosulfan has also been investigated for its potential in treating active secondary progressive multiple sclerosis, showing clinical stabilization or improvement in some patients and a reduction in MRI activity in early-phase clinical studies nih.gov. Future research will continue to explore the full therapeutic spectrum of treosulfan and other L-threitol-based compounds, including their efficacy in combination therapies and their potential for novel applications beyond current indications.

Q & A

Advanced Research Question

  • Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to quantify moisture uptake at varying relative humidity (RH) levels, correlating with XRD to detect hydrate formation .
  • Accelerated Stability Testing : Store samples under ICH guidelines (25°C/60% RH) and monitor degradation via LC-MS, identifying intermediates formed due to hygroscopicity .
  • Statistical Modeling : Apply multivariate analysis to isolate hygroscopicity’s contribution to instability versus other factors (e.g., temperature).

What strategies resolve discrepancies in reported thermodynamic properties (e.g., melting point) of L-Threitol across literature sources?

Basic Research Question

  • Purity Verification : Use DSC (differential scanning calorimetry) with high-purity samples (>99%), validated via elemental analysis .
  • Interlaboratory Calibration : Compare results across labs using standardized protocols (e.g., ASTM E794) to identify instrumentation biases.
    Advanced Consideration : Investigate polymorphism by annealing samples at gradients (e.g., 50–100°C) and analyzing recrystallized forms via XRD to explain melting point variations .

How can researchers optimize the synthesis of L-Threitol derivatives for bioactivity studies while minimizing racemization?

Advanced Research Question

  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to shield hydroxyls during derivatization, monitored by 1H^{1}\text{H}-NMR for racemization detection .
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to slow racemization, with real-time monitoring via polarimetry.
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers, ensuring high enantiopurity .

What analytical techniques are critical for validating L-Threitol’s role in metabolic pathways, and how can isotopic labeling enhance such studies?

Basic Research Question

  • Isotope-Labeled Tracers : Synthesize 13C^{13}\text{C}-labeled L-Threitol via biotransformation with 13C^{13}\text{C}-glucose, tracking incorporation into metabolites via LC-MS/MS .
  • Enzymatic Assays : Couple with NADH-dependent dehydrogenases and monitor absorbance at 340 nm to quantify metabolic flux .

How should researchers address challenges in replicating published protocols for L-Threitol-based polymer synthesis?

Advanced Research Question

  • Detailed Replication : Adhere strictly to reported molar ratios, catalyst pre-treatment steps, and degassing procedures to eliminate oxygen inhibition .
  • Failure Analysis : Use gel permeation chromatography (GPC) to compare molecular weight distributions with original studies, identifying deviations in chain propagation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.